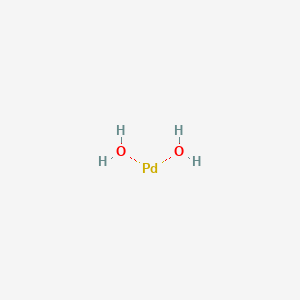

palladium;dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Palladium hydroxide on activated carbon is a widely used catalyst in organic synthesis and industrial processes. This compound consists of palladium hydroxide supported on activated carbon, which enhances its surface area and catalytic activity. The presence of water helps in maintaining the stability and dispersion of the palladium hydroxide particles on the carbon support.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of palladium hydroxide on activated carbon typically involves the following steps:

Activation of Carbon: Activated carbon is treated in a tubular furnace with hydrogen to enhance its surface properties.

Preparation of Palladium Solution: Palladium chloride is dissolved in water, followed by the addition of hydrochloric acid and a stabilizer. This mixture is stirred at 60-80°C for 3-5 hours.

Impregnation: The activated carbon is added to the palladium solution and stirred for 1-4 hours.

Precipitation: An alkaline solution is added to the mixture to adjust the pH to 8-13, followed by stirring at 75-85°C for 1-3 hours and aging for 5-10 hours.

Filtration and Drying: The mixture is filtered, washed until neutral pH is achieved, and then dried to obtain palladium hydroxide on activated carbon.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring consistent quality and high yield. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: Palladium hydroxide on activated carbon undergoes various types of reactions, including:

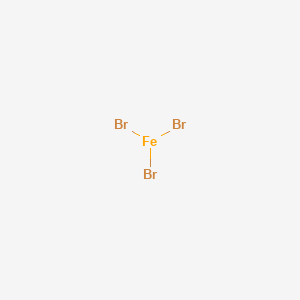

Hydrogenation: Reduction of alkenes, alkynes, ketones, nitriles, and nitro groups.

Hydrogenolysis: Cleavage of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Coupling Reactions: Mizoroki-Heck, Suzuki-Miyaura, and Stille reactions

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas, mild temperatures, and pressures.

Hydrogenolysis: Hydrogen gas, elevated temperatures, and pressures.

Coupling Reactions: Aryl halides, alkenes, bases, and solvents like dimethylformamide.

Major Products:

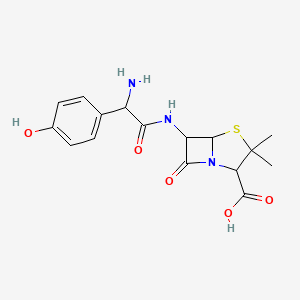

Hydrogenation: Saturated hydrocarbons, alcohols, and amines.

Hydrogenolysis: Deprotected compounds, such as deprotected oligosaccharides.

Coupling Reactions: Substituted alkenes and biaryl compounds

Scientific Research Applications

Palladium hydroxide on activated carbon is extensively used in:

Chemistry: Catalysis of hydrogenation and coupling reactions.

Biology: Synthesis of biologically active molecules.

Medicine: Production of pharmaceuticals through selective hydrogenation and deprotection reactions.

Industry: Manufacturing of fine chemicals, agrochemicals, and polymers .

Mechanism of Action

The catalytic activity of palladium hydroxide on activated carbon is attributed to the palladium particles’ ability to adsorb and activate hydrogen molecules. The activated hydrogen atoms then interact with the substrate, facilitating various chemical transformations. The carbon support provides a high surface area, enhancing the dispersion and stability of the palladium particles .

Comparison with Similar Compounds

Palladium on Carbon: Used for similar hydrogenation and coupling reactions but lacks the hydroxide component.

Platinum on Carbon: Another noble metal catalyst with similar applications but different selectivity and activity.

Rhodium on Carbon: Used for specific hydrogenation reactions with different substrate preferences .

Uniqueness: Palladium hydroxide on activated carbon is unique due to its high activity in hydrogenation and coupling reactions, especially in the presence of water. The hydroxide component enhances its catalytic properties, making it more effective in certain reactions compared to other palladium-based catalysts .

Properties

Molecular Formula |

H4O2Pd |

|---|---|

Molecular Weight |

142.45 g/mol |

IUPAC Name |

palladium;dihydrate |

InChI |

InChI=1S/2H2O.Pd/h2*1H2; |

InChI Key |

GTNIFOACFLTSCQ-UHFFFAOYSA-N |

Canonical SMILES |

O.O.[Pd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B8816793.png)

![1-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8816794.png)